5H-Indeno(1,2-c)pyridazine-3(2H),5-dione
Overview
Description
5H-Indeno(1,2-c)pyridazine-3(2H),5-dione is a heterocyclic compound that features a fused indene and pyridazine ring system.
Mechanism of Action
Target of Action
5H-Indeno(1,2-c)pyridazine-3(2H),5-dione, a derivative of pyridazinone, has been found to exhibit a wide range of pharmacological activities Pyridazinone derivatives have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels, contributing to their broad spectrum of activity .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that multiple pathways might be affected . These could potentially include pathways related to calcium signaling, inflammation, and platelet aggregation.
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that this compound might exert a variety of effects, potentially including anti-inflammatory, analgesic, antihypertensive, and antiplatelet effects .
Biochemical Analysis
Biochemical Properties
5H-Indeno(1,2-c)pyridazine-3(2H),5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazinone derivatives, including this compound, have been reported to exhibit antihypertensive activity by virtue of their vasorelaxant properties . This interaction is primarily mediated through the inhibition of specific enzymes involved in the regulation of blood pressure.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazinone derivatives have been shown to possess anti-inflammatory properties, which are mediated through the inhibition of cyclooxygenase enzymes . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation at the cellular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s antihypertensive activity is attributed to its ability to inhibit enzymes involved in the renin-angiotensin system, which plays a crucial role in blood pressure regulation . Additionally, its anti-inflammatory properties are mediated through the inhibition of cyclooxygenase enzymes, resulting in reduced production of inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazinone derivatives, including this compound, exhibit stable biochemical properties under controlled conditions . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, affecting its efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antihypertensive and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s antihypertensive activity is mediated through its interaction with enzymes in the renin-angiotensin system . Additionally, its anti-inflammatory properties are linked to the inhibition of cyclooxygenase enzymes, which play a role in the metabolism of arachidonic acid.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . For example, its antihypertensive activity is enhanced by its ability to accumulate in vascular tissues, where it exerts its vasorelaxant effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its anti-inflammatory properties are mediated through its localization in the endoplasmic reticulum, where it inhibits cyclooxygenase enzymes involved in the production of inflammatory mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indan-1,2-dione with hydrazine derivatives, leading to the formation of the pyridazine ring . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
5H-Indeno(1,2-c)pyridazine-3(2H),5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Indeno Derivatives: Compounds with an indene ring system also show comparable chemical reactivity and applications.
Uniqueness: 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
2H-indeno[1,2-c]pyridazine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-9-5-8-10(13-12-9)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUEVGPHXYPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=O)C=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230935 | |
Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81198-22-3 | |
Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081198223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Indeno(1,2-c)pyridazine-3(2H),5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H,5H-indeno[1,2-c]pyridazine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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